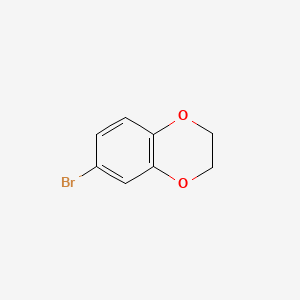

6-Bromo-1,4-benzodioxane

Description

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Organic and Medicinal Chemistry

The 1,4-benzodioxane ring system is a prominent and versatile scaffold in the fields of organic and medicinal chemistry. researchgate.netnih.gov This structural motif is found in a variety of naturally occurring compounds, such as lignans, and is a core component of numerous synthetic molecules with therapeutic potential. researchgate.netscirp.org The evergreen nature of this scaffold is demonstrated by its long history of use in drug design, leading to a wide array of biologically active compounds. nih.gov

The significance of the 1,4-benzodioxane scaffold is rooted in its unique structural and chemical properties. The fusion of the aromatic benzene (B151609) ring with the non-aromatic dioxane ring creates a conformationally constrained system that can be strategically modified to interact with various biological targets. researchgate.net Substitutions on both the benzene ring and the dioxane ring are critical for modulating biological activity and receptor selectivity. researchgate.netmdpi.com

Derivatives of 1,4-benzodioxane have been shown to exhibit a broad spectrum of pharmacological activities, including:

Anticancer Properties : Certain benzodioxane derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). researchgate.net

Antimicrobial Activity : Compounds incorporating the 1,4-benzodioxane moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netunimi.it

Neurological Activity : The scaffold is a key component in molecules designed as agonists and antagonists for various neuronal receptors, including adrenergic, serotoninergic, and nicotinic receptors. researchgate.netnih.govrsc.org This has led to the development of agents with potential applications as antidepressants and neuroprotective agents. rsc.org

Anti-inflammatory Effects : Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase (COX) enzymes, showing anti-inflammatory activity in preclinical models. unimi.it

Cardiovascular Applications : The scaffold is present in drugs like Doxazosin, used for treating hypertension. scirp.org Other derivatives have been explored as selective α1-adrenoreceptor antagonists, indicating potential as anti-hypertensive agents. rsc.org

The synthetic accessibility and the diverse biological profile of the 1,4-benzodioxane core have established it as a privileged scaffold in the development of new therapeutic agents. researchgate.netmdpi.com

Role of Bromine Substitution in Modulating Reactivity and Biological Activity of 1,4-Benzodioxane Derivatives

The introduction of a bromine atom onto the 1,4-benzodioxane scaffold, as seen in 6-Bromo-1,4-benzodioxane, significantly modulates the compound's chemical reactivity and potential biological activity. chemimpex.com As an aryl halide, the bromine atom at the 6-position serves as a versatile functional handle for a variety of chemical transformations. sigmaaldrich.comcymitquimica.com

Modulation of Chemical Reactivity: The carbon-bromine bond on the aromatic ring is a key site for synthetic manipulation. This feature allows this compound to act as a crucial intermediate in building more complex molecular architectures. chemimpex.com Notable reactions include:

Cross-Coupling Reactions : The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy for elaborating the core structure.

Nucleophilic Aromatic Substitution : The bromine can be replaced by various nucleophiles, providing a direct route to introduce different functional groups onto the benzene ring. cymitquimica.com

Alkoxycarbonylation : this compound can undergo reactions like alkoxycarbonylation to introduce ester functionalities, which are themselves valuable for further derivatization. sigmaaldrich.com For instance, it can be reacted with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo unimi.itCurrent time information in Bangalore, IN.dioxine-6-carboxylic acid t-butyl ester. sigmaaldrich.com

Influence on Biological Activity: The position and nature of halogen substituents on the 1,4-benzodioxane ring are known to be critical in determining the selectivity of interaction with biological targets. mdpi.com The electronic and steric properties of the bromine atom can influence how a molecule fits into a receptor's binding pocket. Decoration of the benzene ring is often crucial for achieving receptor subtype selectivity. researchgate.netmdpi.com While detailed pharmacological studies on this compound itself are limited, its role as a precursor allows for the synthesis of derivatives where the bromine's position is a key element of the structure-activity relationship (SAR) design. cymitquimica.comscirp.org For example, the position of a bromo substituent can be a deciding factor in the affinity and selectivity for specific adrenergic or serotoninergic receptor subtypes. mdpi.com

Current Research Trajectories and Academic Relevance of this compound

This compound holds significant academic relevance primarily as a key starting material and intermediate in synthetic organic and medicinal chemistry. sigmaaldrich.comchemimpex.com Its utility is not typically as an end-product with direct therapeutic use, but rather as a foundational component for constructing more elaborate and functionally diverse molecules. scbt.com

Current research involving this compound is focused on several key areas:

Pharmaceutical Development : The compound is widely used in the synthesis of potential pharmaceutical agents. chemimpex.com Researchers utilize it as a building block to create libraries of novel compounds that are then screened for various biological activities, including anti-inflammatory and analgesic properties. chemimpex.com For example, it can be used as a starting reagent in the synthesis of chiral diphosphines like SYNPHOS and DIFLUORPHOS, which are important ligands in asymmetric catalysis. sigmaaldrich.com

Material Science : There is an exploratory interest in using this compound to create novel polymers and advanced materials. chemimpex.com Its stable core and reactive handle are properties that can be exploited in developing materials with specific chemical characteristics for applications such as specialized coatings or adhesives. chemimpex.com

Synthetic Methodology : The compound serves as a model substrate in the development of new synthetic methods. Its defined structure and predictable reactivity make it suitable for testing new catalytic systems or reaction conditions for transformations like cross-coupling or functionalization reactions.

The academic relevance of this compound is underscored by its commercial availability and its frequent appearance in the chemical literature as a precursor to target molecules in drug discovery and materials research. sigmaaldrich.commerckmillipore.com Its ability to participate in a wide range of chemical reactions ensures its continued importance as a versatile tool for chemists seeking to innovate in both pharmaceutical and material sciences. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 52287-51-1 | sigmaaldrich.com |

| Molecular Formula | C₈H₇BrO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 215.04 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Boiling Point | 259-260 °C | sigmaaldrich.com |

| Density | 1.598 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.588 | sigmaaldrich.com |

| Flash Point | 110 °C (closed cup) | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCURAJBHDNUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200310 | |

| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52287-51-1 | |

| Record name | 6-Bromo-1,4-benzodioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-benzodioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-1,4-BENZODIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 Bromo 1,4 Benzodioxane and Its Functionalization

Regioselective Synthesis of 6-Bromo-1,4-benzodioxane via Electrophilic Aromatic Substitution

The direct bromination of 1,4-benzodioxane (B1196944) is a primary method for the synthesis of this compound. This reaction proceeds via an electrophilic aromatic substitution mechanism. The ether linkages of the dioxane ring are ortho-, para-directing and activating. Given that the ortho positions (5 and 8) are sterically hindered, substitution occurs preferentially at the para positions (6 and 7).

A common and effective method involves the bromination of 1,4-benzodioxane using bromine in a suitable solvent, such as refluxing acetic acid, to yield this compound. The use of a bromine chloride-dioxane complex has also been reported as a selective brominating agent, which can offer a milder alternative to elemental bromine and potentially provide a narrower range of isomers. google.comgoogle.com The reaction conditions can be controlled to favor monosubstitution, as excess bromine can lead to the formation of the 6,7-dibromo derivative.

Synthesis of 1,4-Benzodioxane Ring Systems Incorporating Bromine Substituents

An alternative to direct bromination of the pre-formed heterocycle is the construction of the 1,4-benzodioxane ring from precursors that already contain a bromine substituent. This approach offers excellent control over the regiochemistry of the final product.

Condensation Reactions with Brominated Catechol Precursors

The Williamson ether synthesis is a cornerstone for constructing the 1,4-benzodioxane ring. In this context, a brominated catechol serves as the nucleophilic precursor. For instance, the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate in the presence of a base like potassium carbonate in a solvent such as acetone can be used to synthesize the corresponding brominated 1,4-benzodioxane derivatives. mdpi.com This method allows for the unambiguous placement of the bromine atom on the aromatic ring, yielding positional isomers that might be difficult to separate if synthesized by direct bromination. mdpi.com

Similarly, reacting a brominated catechol with 1,2-dibromoethane or related dielectrophiles provides another route to the brominated benzodioxane core structure.

Construction of the Dioxane Moiety with Bromine Functionality

The formation of the dioxane ring is the key step in these synthetic strategies. The condensation of a catechol with a suitable two-carbon electrophile is the most prevalent method. eurjchem.com For example, the reaction between catechol and ethyl 2,3-dibromopropionate in the presence of anhydrous potassium carbonate, followed by saponification, is a well-established method for producing 1,4-benzodioxan-2-carboxylic acid. eurjchem.com By starting with a brominated catechol, this method directly incorporates the bromine functionality into the final benzodioxane structure.

More recent and greener synthetic pathways have also been explored, such as the reaction of catechol with glycerol carbonate, which acts as a highly reactive alkylating agent in the presence of a basic catalyst. rsc.org Adapting such innovative methods to brominated catechols could provide more environmentally benign routes to these valuable intermediates.

Diversification Strategies and Derivatization of the Bromine Moiety

The bromine atom at the 6-position of the 1,4-benzodioxane ring is a versatile functional group that enables a wide array of subsequent chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize aryl halides like this compound. dntb.gov.uaresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgnih.gov this compound can be coupled with various aryl or vinyl boronic acids under standard Suzuki conditions—typically involving a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Cs₂CO₃) in a solvent like 1,4-dioxane (B91453)—to generate biaryl and styrenyl derivatives. academie-sciences.fr The commercial availability of 1,4-Benzodioxane-6-boronic acid further highlights the utility of this chemistry, as it can act as the coupling partner for various aryl halides. tcichemicals.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method allows for the introduction of alkynyl moieties onto the 1,4-benzodioxane scaffold, which are valuable functional groups for further transformations in the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable phosphine ligand and a strong base (e.g., NaOtBu). wikipedia.orgacsgcipr.orglibretexts.org This reaction has broad scope and functional group tolerance, enabling the synthesis of a diverse library of N-substituted 6-amino-1,4-benzodioxane derivatives. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, phosphine ligand, base | Biaryl derivative |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, amine base | Arylalkyne derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst, phosphine ligand, strong base | Arylamine derivative |

Alkoxycarbonylation and Other Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) by utilizing carbon monoxide (CO) as a C1 source, transforming the aryl-bromide bond into a more oxidized functional group. researchgate.netnih.gov

Alkoxycarbonylation: This specific type of carbonylation involves the reaction of an aryl bromide with an alcohol and carbon monoxide in the presence of a palladium catalyst to form an ester. acs.orgnih.gov For this compound, this reaction provides a direct route to methyl or ethyl 1,4-benzodioxane-6-carboxylate. Modern catalytic systems, often employing bidentate phosphine ligands like Xantphos, allow these reactions to be performed at atmospheric pressure of CO, which is a significant practical advantage for laboratory-scale synthesis. acs.orgnih.gov

Other carbonylation reactions can be employed to synthesize different carbonyl-containing compounds. For example, using amines as nucleophiles (aminocarbonylation) yields amides, while using water can produce carboxylic acids. researchgate.netacs.org A recently developed method even allows for the direct carbonylation of aryl bromides using carbon dioxide as the carbonyl source to access aryl carboxylic acids under mild conditions. acs.org

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Functional Group |

|---|---|---|---|

| Alkoxycarbonylation | Alcohol (e.g., Methanol) | Pd(OAc)₂, Xantphos, Base | Ester (-COOR) |

| Aminocarbonylation | Amine (e.g., R₂NH) | Pd(OAc)₂, Xantphos, Base | Amide (-CONR₂) |

| Hydroxycarbonylation | Water (H₂O) | Pd(0) catalyst, Base | Carboxylic Acid (-COOH) |

| Carbonylation with CO₂ | - | Pd(dba)₂, DPEPhos | Carboxylic Acid (-COOH) |

Nucleophilic Aromatic Substitution Pathways

The substitution of the bromine atom in this compound via nucleophilic attack is a key strategy for introducing new functional groups. Classical nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, which are absent in this compound. The 1,4-dioxane portion of the molecule is electron-donating, which deactivates the ring toward traditional SNAr pathways. Consequently, modern transition-metal-catalyzed cross-coupling reactions have become the predominant methods for achieving formal nucleophilic substitution on this substrate. These reactions proceed through catalytic cycles involving oxidative addition and reductive elimination, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds under conditions milder than classical methods.

Prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This reaction has emerged as a powerful and versatile method for the formation of C-N bonds by coupling aryl halides with a wide array of amine nucleophiles. The transformation is typically catalyzed by a palladium complex supported by a bulky, electron-rich phosphine ligand. For this compound, this reaction provides a reliable route to N-aryl derivatives. Research has demonstrated the successful coupling of this compound with various primary and secondary amines, including anilines and cyclic amines like morpholine. These reactions are generally carried out in a non-polar aprotic solvent such as toluene or 1,4-dioxane, using a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine in the catalytic cycle. The choice of ligand is critical, with biaryl phosphine ligands such as XPhos and SPhos showing high efficacy.

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 |

| 4-Methoxyaniline | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 92 |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 95 |

| N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 78 |

Ullmann Condensation: Historically, the Ullmann condensation has been a key method for forming C-O and C-N bonds with aryl halides. wikipedia.org This copper-catalyzed reaction traditionally required harsh conditions, such as high temperatures (often exceeding 200°C) and polar solvents like DMF or pyridine. wikipedia.org While modern protocols have been developed using ligands like 1,10-phenanthroline to enable milder reaction conditions, the Ullmann condensation remains a viable, particularly for large-scale synthesis. In the context of this compound, an Ullmann-type reaction could be employed to synthesize diaryl ethers or N-aryl amines by coupling with phenols or amines, respectively. The mechanism typically involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl bromide. wikipedia.org

Asymmetric Synthesis Approaches for Chiral 1,4-Benzodioxane Derivatives Utilizing this compound

While the bromine atom in this compound is on the achiral aromatic ring, the compound serves as a crucial precursor for the synthesis of complex chiral molecules where the benzodioxane moiety is a key component of the final structure. A significant application is in the synthesis of chiral diphosphine ligands, which are pivotal in asymmetric catalysis.

A prominent example is the synthesis of (R)- and (S)-SYNPHOS, a C₂-symmetric atropisomeric biphenyl diphosphine ligand. The synthesis leverages this compound as the starting material to construct the biaryl backbone of the ligand. chemrxiv.org

The synthetic strategy involves several key steps:

Phosphinylation: The first step is the conversion of this compound into a diphenylphosphine oxide derivative. This is achieved by forming a Grignard reagent from the aryl bromide, which is then reacted with chlorodiphenylphosphine oxide. chemrxiv.org

Oxidative Coupling: The resulting phosphine oxide undergoes an oxidative coupling reaction to form a racemic biaryl compound, 2,2'-bis(diphenylphosphinoyl)-6,6'-(ethylenedioxy)biphenyl. This step creates the central biaryl axis around which chirality is established. chemrxiv.org

Chiral Resolution: The racemic biaryl diphosphine oxide is resolved into its separate enantiomers. This is a critical step in asymmetric synthesis and is accomplished by forming diastereomeric complexes with a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid ((-)-DBTA) for the (R)-enantiomer or (+)-DBTA for the (S)-enantiomer. The diastereomers can be separated by fractional crystallization due to their different solubilities. chemrxiv.org

Reduction: Finally, the separated enantiopure phosphine oxides are reduced to the corresponding chiral diphosphines, (R)- or (S)-SYNPHOS. This is typically achieved using a reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base. chemrxiv.org

This synthetic approach highlights how an achiral, bromo-functionalized precursor can be strategically employed to construct a highly valuable, enantiomerically pure chiral ligand. The bromine atom's role is to facilitate the initial C-P bond formation, and the benzodioxane rings become integral stereogenic elements in the final atropisomeric structure.

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1. Phosphinylation | i) Mg, THF; ii) ClP(O)Ph₂ | (2,3-Dihydrobenzo wikipedia.orgwuxiapptec.comdioxin-6-yl)diphenylphosphine oxide | Formation of C-P bond |

| 2. Oxidative Coupling | i) LDA, THF, -78°C; ii) I₂ | 5-Iodo-6-(diphenylphosphinoyl)-1,4-benzodioxane | Iodination ortho to phosphine oxide |

| Cu, DMF, 120°C | Racemic 2,2'-bis(diphenylphosphinoyl)-6,6'-(ethylenedioxy)biphenyl | Ullmann-type homocoupling to form biaryl | |

| 3. Resolution | (-)-Dibenzoyl-L-tartaric acid (DBTA) | Diastereomeric salt complex | Separation of enantiomers |

| 4. Reduction | HSiCl₃, Bu₃N, xylene, 140°C | (R)-SYNPHOS | Reduction of phosphine oxide to phosphine |

Computational Chemistry and Theoretical Investigations of 6 Bromo 1,4 Benzodioxane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and optimize the molecular geometry of compounds. For derivatives of 1,4-benzodioxane (B1196944), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for determining key structural parameters. sci-hub.seeuroasiajournal.org These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Studies on related 1,4-benzodioxane structures show that the dioxane ring adopts a twisted, non-planar C2 symmetry conformation. researchgate.net The planarity of the system is influenced by the puckering of the dioxane ring. researchgate.net DFT calculations can precisely model this, providing data on the twisting angles. For the parent 1,4-benzodioxan, the twisting angle has been calculated to be around 30.1°. researchgate.net The introduction of a bromine atom at the 6-position is expected to influence the electron distribution and subtly alter the geometry of the benzene (B151609) ring, effects that can be accurately quantified by DFT.

Table 1: Representative Theoretical Structural Parameters for a 1,4-Benzodioxane Derivative Note: This table illustrates typical data obtained from DFT calculations for a related benzodioxane chalcone (B49325) derivative, as specific optimized geometry data for 6-Bromo-1,4-benzodioxane is not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-O (Dioxane) | 1.37 - 1.43 | |

| C-H (Aromatic) | 1.08 | |

| Bond Angles (˚) | C-C-C (Aromatic) | 119 - 121 |

| O-C-C (Dioxane) | 108 - 110 | |

| Dihedral Angles (˚) | O-C-C-O (Dioxane) | ~30 |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. sci-hub.se The HOMO acts as an electron donor, while the LUMO is an electron acceptor. asianpubs.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org

For 1,4-benzodioxane derivatives, the HOMO is typically localized on the electron-rich 2,3-dihydrobenzo[b] asianpubs.orgCurrent time information in Berlin, DE.dioxin ring system, while the LUMO may be distributed across other parts of the molecule, such as conjugated systems. sci-hub.se This distribution suggests that the benzodioxane ring is susceptible to electrophilic attack. sci-hub.se From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis Note: The formulas provided are standard in computational chemistry. The values are illustrative for a representative organic molecule and would be specifically calculated for this compound in a dedicated study.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.defaccts.de This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgwisc.edu

In-Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for modeling reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For molecules containing a benzodioxane ring, in-silico modeling can be used to explore mechanisms such as electrophilic substitution on the benzene ring or reactions involving the dioxane moiety.

For instance, studies on the Lewis acid-catalyzed isomerization of silybin, which contains a benzodioxane structure, have proposed a multistep mechanism involving the complexation of the acid catalyst to a dioxane oxygen atom. beilstein-journals.org This is followed by the ring-opening of the dioxane, allowing for molecular rearrangement and subsequent ring closure. beilstein-journals.org A similar approach could be applied to model the reactivity of this compound in various chemical transformations, predicting the most likely reaction products and the energetic feasibility of different pathways.

Computational Predictions of Spectroscopic Properties and Conformational Analysis

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT and Time-Dependent DFT (TD-DFT) methods can accurately predict infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. sci-hub.se

Vibrational Analysis: Calculation of vibrational frequencies (IR and Raman) helps in the assignment of experimental spectral bands. For 1,4-benzodioxane derivatives, theoretical calculations have shown excellent agreement with experimental IR spectra after appropriate scaling, confirming the twisted C2 symmetry of the molecule. sci-hub.seresearchgate.net

Electronic Spectra: TD-DFT calculations are used to predict electronic transitions, corresponding to UV-Vis absorption spectra. sci-hub.se These calculations provide information on the excitation energies and oscillator strengths of different transitions.

NMR Spectra: Computational methods can predict ¹H and ¹³C NMR chemical shifts. Such predictions are particularly useful for distinguishing between regioisomers, as demonstrated in the unambiguous identification of methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate isomers through comparison with calculated spectra and 2D NMR analysis. mdpi.com

Conformational Analysis: As the 1,4-benzodioxane ring is not planar, computational methods are used to explore its conformational landscape. researchgate.net Calculations can determine the relative energies of different conformers (e.g., twisted vs. planar) and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. researchgate.net

Medicinal Chemistry and Biological Activity Profiling of 1,4 Benzodioxane Derivatives Derived from 6 Bromo 1,4 Benzodioxane

Design and Synthesis of Novel Chemical Entities with Therapeutic Potential

The inherent stability and reactivity of the 6-bromo-1,4-benzodioxane structure make it a valuable building block for creating complex molecules. chemimpex.com Researchers utilize this compound to design and synthesize derivatives aimed at interacting with specific biological systems, leading to the development of potential new drugs. scirp.org The synthesis often involves leveraging the bromine atom for cross-coupling reactions or other functionalizations to append various pharmacophores to the benzodioxane core.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For 1,4-benzodioxane (B1196944) derivatives, SAR investigations have revealed key features that determine their potency and selectivity for different targets.

For instance, in the development of Monoamine Oxidase B (MAO-B) inhibitors, a series of 1,4-benzodioxan-substituted chalcones were synthesized and evaluated. nih.govresearchgate.net SAR studies on these compounds indicated that the substitution pattern on the phenyl ring of the chalcone (B49325) moiety significantly impacts inhibitory activity. nih.gov Similarly, in a series of N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives, the type, number, and position of substituents on the N-phenyl ring were systematically varied to establish a clear SAR for MAO-B inhibition. acs.orgacs.org

Regarding receptor activity, SAR studies on 1,4-benzodioxane-related compounds have shown that modifications to the dioxane unit can influence selectivity for α1-adrenoreceptor subtypes. nih.gov The stereochemistry at position 2 of the 1,4-dioxane (B91453) nucleus has been found to affect affinity and selectivity at both α1-adrenoreceptors and 5-HT1A serotonin (B10506) receptors, with studies showing that these two receptor systems can have reversed stereochemical requirements for recognition of these ligands. nih.govacs.org For nicotinic acetylcholine (B1216132) receptors (nAChRs), hydroxylation at specific positions on the benzene (B151609) ring of pyrrolidinyl-benzodioxane analogues results in high α4β2 nAChR affinity and selectivity over the α3β4 subtype. unimi.it

Through systematic design, synthesis, and SAR studies, several 1,4-benzodioxane derivatives have emerged as promising lead compounds for drug discovery. A lead compound is a chemical entity that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity characteristics that require modification to achieve the desired properties.

In the search for new treatments for neurological disorders, specific 1,4-benzodioxane derivatives have been identified as potent and selective MAO-B inhibitors. acs.org For example, compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one was identified as a highly potent MAO-B inhibitor with an IC50 of 0.026 µM and a selectivity index greater than 1538. nih.gov Another compound, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (1l) , showed even more potent inhibitory activity with an IC50 value of 0.0083 μM and a selectivity index over MAO-A of greater than 4819. acs.orgacs.org These compounds, exhibiting high potency, selectivity, and favorable drug-like properties, are considered strong candidates for further investigation. nih.govacs.org

In the field of anti-inflammatory agents, a phenylpiperazine derivative of 1,4-benzodioxane, compound 3k , was identified as a selective cyclooxygenase-2 (COX-2) inhibitor. It exhibited significant anti-inflammatory activity with no ulcerogenic toxicity, positioning it as a potential new anti-inflammatory lead candidate. nih.gov

Investigation of Pharmacological Activities

Derivatives of this compound have been investigated for a wide array of pharmacological activities, demonstrating the versatility of this chemical scaffold. These activities range from enzyme inhibition to receptor modulation and anti-inflammatory effects.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govacs.org Several series of 1,4-benzodioxane derivatives have been designed and evaluated as MAO-B inhibitors.

One study focused on 1,4-benzodioxan-substituted chalcones, with the most potent compound showing an IC50 value of 0.026 µM. nih.gov Kinetic studies revealed that these active compounds act as competitive and reversible inhibitors of human MAO-B (hMAO-B). nih.gov Another series of N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives yielded highly potent and selective hMAO-B inhibitors. acs.orgacs.org The lead compound from this series, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide , exhibited an IC50 of 0.0083 μM and was also found to be a competitive and reversible inhibitor. acs.orgacs.orgpolito.it

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one (22) | hMAO-B | 0.026 | >1538 |

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (1l) | hMAO-B | 0.0083 | >4819 |

Data sourced from multiple studies. nih.govacs.orgacs.org

Derivatives of 1,4-benzodioxane have been extensively studied for their interactions with various neurotransmitter receptors.

Adrenergic Receptors : The 1,4-benzodioxane scaffold is a component of known α-adrenergic receptor antagonists. scirp.orgnih.gov Research has focused on designing derivatives with high affinity and selectivity for specific α1-adrenoreceptor subtypes (α1A, α1B, α1D). nih.gov Some compounds showed high affinity and selectivity for the α1a-adrenoreceptor subtype, while others displayed a reversed profile, acting as selective α1d antagonists. nih.gov The stereochemistry of the dioxane ring plays a critical role in this selectivity. acs.org Furthermore, derivatives have been developed as radiotracers for imaging α2C-adrenergic receptors in the brain. snmjournals.org

Serotonergic Receptors : A number of 1,4-benzodioxane derivatives have shown significant affinity for serotonin receptors, particularly the 5-HT1A subtype. nih.gov Structural modifications on the prototype WB 4101, a known α1-adrenoceptor antagonist with 5-HT1A affinity, led to a marked decrease in affinity for 5-HT1A receptors, which is useful in designing selective α1-antagonists. nih.gov Conversely, other modifications have produced potent 5-HT1A receptor agonists. nih.govacs.org Studies have demonstrated that the binding sites of 5-HT1A receptors and α1-adrenoreceptors have distinct and often reversed stereochemical requirements for recognizing these ligands. nih.govacs.org

Nicotinic Receptors : Pyrrolidinyl-benzodioxane derivatives have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous CNS disorders. unimi.itnih.gov The unsubstituted 2-pyrrolidinyl-1,4-benzodioxane acts as an unselective α4β2 nAChR antagonist. nih.gov However, functionalization of the benzodioxane ring, such as with a 7-hydroxy substitution, can convert the molecule into a potent and selective partial agonist at the α4β2 nAChR subtype. unimi.itnih.gov The substitution pattern on the benzene ring is also crucial for controlling partial agonist activity and selectivity versus the α3β4 nAChR subtype. unimi.it

| Compound Class | Receptor Target(s) | Observed Activity |

| WB 4101-related benzodioxans | α1-adrenoreceptors (α1a, α1d), 5-HT1A | Selective antagonism |

| Pyrrolidinyl-benzodioxanes | α4β2, α3β4 nAChRs | Antagonism or partial agonism (substitution-dependent) |

| N-methyl-7-hydroxy-2-pyrrolidinyl-1,4-benzodioxane | α4β2 nAChRs | Partial agonist |

Data compiled from various pharmacological studies. nih.govunimi.itnih.gov

The 1,4-benzodioxane scaffold has been incorporated into molecules designed to possess anti-inflammatory and analgesic properties. chemimpex.com

Several derivatives have been synthesized and tested for in vivo anti-inflammatory activity, with some showing higher potency than the classical anti-inflammatory drug ibuprofen (B1674241) in the carrageenan-induced rat paw edema assay. nih.govresearchgate.net One line of research prepared 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The most active compound from this series demonstrated significant anti-inflammatory effects in vivo without causing the gastric toxicity often associated with non-selective NSAIDs. nih.gov This highlights the potential of the 1,4-benzodioxane moiety as a core structure for developing safer and more effective anti-inflammatory agents. nih.govunimi.it

Hepatoprotective and Antioxidant Mechanisms

The 1,4-benzodioxane ring is a recognized scaffold in compounds exhibiting antihepatotoxic properties. researchgate.net This activity is often linked to antioxidant mechanisms, as oxidative stress is a key contributor to liver injury. springermedizin.deuniri.hr Derivatives of 1,4-benzodioxane have been investigated for their ability to scavenge free radicals and protect against cellular damage.

One study involved the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, which were subsequently evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method. researchgate.net Among the synthesized compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated notable antioxidant activity. researchgate.net Such antioxidant capabilities are crucial for mitigating the cellular damage induced by reactive oxygen species, which is a fundamental mechanism for hepatoprotection.

Table 1: Antioxidant Activity of a 1,4-Benzodioxane Derivative

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | DPPH Assay | Showed moderate antioxidant activity. | researchgate.net |

Cytotoxic and Anticancer Efficacy

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Researchers have designed and synthesized various series of these molecules and evaluated their efficacy against a range of cancer cell lines.

A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for their anticancer activity. nih.gov One compound in particular, designated 7e, showed potent growth inhibition across 56 different cancer cell lines, with exceptional efficacy against melanoma cell lines. nih.gov Further investigation revealed that this compound induces apoptosis and causes cell cycle arrest in the S-phase in MDA-MB-435 melanoma cells. nih.gov Its mechanism of action was linked to the inhibition of the mTOR kinase enzyme. nih.gov

In another study, 1,3,4-oxadiazole (B1194373) derivatives bearing a 1,4-benzodioxane substituent were found to strongly inhibit methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme implicated in tumor growth and proliferation. mdpi.com Additionally, other research has shown that properly substituted 1,4-dioxane nuclei, structurally related to 1,4-benzodioxane, can serve as suitable scaffolds for potential anticancer agents, with one such compound demonstrating cytotoxic effects in PC-3 prostate cancer cells. researchgate.net

Table 2: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Specific Compound | Target Cell Line(s) | Activity/Mechanism | Reference |

|---|---|---|---|---|

| 1,4-Benzodioxane-hydrazone | Compound 7e | MDA-MB-435, M14, SK-MEL-2, UACC-62 (Melanoma) | GI50 values of 0.20, 0.46, 0.57, and 0.27 µM, respectively. Induces apoptosis and S-phase arrest via mTOR kinase inhibition. | nih.gov |

| 1,3,4-Oxadiazole with 1,4-benzodioxane | Not specified | Human Umbilical Vein Endothelial Cells (HUVEC) | Strongly inhibits MetAP2 activity, leading to an anti-proliferative effect. | mdpi.com |

| Substituted 1,4-dioxane | Compound 13 | PC-3 (Prostate Cancer) | Determined to be a potential anticancer agent based on cytotoxic effects. | researchgate.net |

Antimicrobial and Antiviral Activity

The structural framework of 1,4-benzodioxane has been utilized to develop novel antimicrobial agents. Various derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.

A series of 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxane ring system were synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds were tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and fungi including Aspergillus niger and Candida albicans. researchgate.net Several of the synthesized molecules displayed antibacterial and antifungal activities that were comparable or superior to standard reference drugs. researchgate.net

Further research into 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives also identified compounds with significant antimicrobial activity. researchgate.net Specifically, the compound 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine showed notable efficacy against the pathogenic bacterial and fungal strains tested. researchgate.net Another class of derivatives, benzodioxane-benzamides, have been identified as inhibitors of the FtsZ protein, a crucial component in bacterial cell division, demonstrating particular effectiveness against Gram-positive bacteria. nih.gov While the antimicrobial properties are well-documented, specific investigations into the antiviral activity, such as against the Hepatitis C Virus, for derivatives of this compound are less prevalent in the reviewed literature.

Table 3: Antimicrobial Spectrum of 1,4-Benzodioxane Derivatives

| Compound Class | Target Organisms | Finding | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Bacteria (S. aureus, E. coli, B. subtilis) and Fungi (A. niger, C. albicans) | Some compounds showed activity comparable or superior to reference drugs like norfloxacin (B1679917) and fluconazole. | researchgate.net |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives | Pathogenic bacteria and fungi | Compound 6b exhibited significant antimicrobial activity. | researchgate.net |

| Benzodioxane-benzamides | Gram-positive bacteria (S. aureus, B. subtilis) | Act as FtsZ inhibitors, retaining promising activity. | nih.gov |

Neuroleptic and Antidepressant Applications

Derivatives of 1,4-benzodioxane have shown considerable promise for applications in neurology and psychiatry, particularly as potential antidepressants and neuroprotective agents. This activity often stems from their interaction with key receptors in the central nervous system, such as serotonin (5-HT) and monoamine oxidase (MAO) enzymes.

A series of 1,4-benzodioxan-substituted chalcones were designed as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme whose inhibition can be an effective strategy for treating neurological disorders. nih.gov The most potent compound from this series, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)prop-2-en-1-one, exhibited a very low IC₅₀ value of 0.026 µM, indicating high potency and selectivity for hMAO-B. nih.gov

Furthermore, other derivatives have been identified as potent and full agonists of the 5-HT₁ₐ receptor. researchgate.net The compound MKC-242, a novel benzodioxan derivative, was identified as a selective serotonin 1A receptor agonist and demonstrated potent anxiolytic and antidepressant-like effects in animal models, such as the forced swimming test. nih.gov This suggests that the 1,4-benzodioxane scaffold is a valuable template for developing novel agents for the treatment of depression and other neurodegenerative diseases. researchgate.netresearchgate.net

Table 4: Neuroleptic and Antidepressant Activity of 1,4-Benzodioxane Derivatives

| Compound | Target/Mechanism | Activity | Reference |

|---|---|---|---|

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)prop-2-en-1-one | hMAO-B Inhibition | IC50 = 0.026 µM with high selectivity (>1538-fold). | nih.gov |

| MKC-242 | Selective 5-HT₁ₐ Receptor Agonist | Demonstrated anxiolytic and antidepressant-like effects in animal models. | nih.gov |

| Compound 15 (a substituted 1,4-dioxane) | Full 5-HT₁ₐ Receptor Agonist | Represents a novel lead for developing highly potent antidepressant and neuroprotective agents. | researchgate.net |

Biochemical Assay Development for Characterizing Biological Interactions

The biological evaluation of 1,4-benzodioxane derivatives relies on a variety of established biochemical assays to quantify their efficacy and elucidate their mechanisms of action.

Enzyme Inhibition Assays: To assess the potential of these derivatives as enzyme inhibitors, in vitro enzyme activity assays are crucial. For example, the inhibitory activity against mTOR kinase and human monoamine oxidase B (hMAO-B) was determined for anticancer and neuroleptic candidates, respectively. nih.govnih.gov Similarly, derivatives have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net

Cell-Based Assays:

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess the cytotoxic activity of compounds on cancer cell lines. nih.govresearchgate.net For broader screening, compounds have been evaluated against the NCI-60 panel of human cancer cell lines, which provides data on growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀). nih.gov

Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to determine how a compound affects the cell cycle and induces apoptosis. Assays using Annexin V-FITC and propidium (B1200493) iodide staining can quantify the percentage of apoptotic and necrotic cells. nih.gov

Antimicrobial Susceptibility Assays: The minimum inhibitory concentration (MIC) of antimicrobial derivatives is typically determined using the twofold serial dilution technique. researchgate.net This assay establishes the lowest concentration of the compound that prevents visible growth of a microorganism.

Receptor Binding Assays: For compounds targeting specific receptors, such as the 5-HT₁ₐ serotonin receptor, binding assays are performed using cell membranes expressing the cloned human receptor to determine the compound's affinity (Ki) and functional activity (e.g., agonist or antagonist). researchgate.net

Antioxidant Activity Assays: The antioxidant potential is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, which quantifies the ability of a compound to donate a hydrogen atom or electron to neutralize the radical. researchgate.net

In-Silico Approaches in Drug Design and Molecular Docking Studies

Computational methods, or in-silico approaches, are integral to the modern drug discovery process involving 1,4-benzodioxane derivatives. These techniques accelerate the design and optimization of lead compounds by predicting their biological activity and physicochemical properties.

Molecular Docking: This is a key computational tool used to predict the preferred binding orientation of a ligand to its molecular target. cosmosscholars.com For 1,4-benzodioxane derivatives, docking studies have been performed to understand their interaction with the active sites of enzymes like mTOR kinase, MAO-B, and EGFR. nih.govnih.govresearchgate.net The results, often expressed as a docking score or binding energy, help to rationalize the observed biological activities and guide the design of more potent inhibitors by identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding mode predicted by docking. nih.govresearchgate.net

ADMET Prediction: In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. cosmosscholars.com This helps in the early identification of molecules with favorable drug-like properties and avoids costly experimental failures later in the development pipeline. nih.govnih.gov

By combining these computational approaches with traditional synthesis and biological evaluation, researchers can effectively explore the structure-activity relationships (SAR) of 1,4-benzodioxane derivatives, leading to the rational design of new therapeutic agents with improved efficacy and safety profiles. researchgate.netnih.gov

Applications of 6 Bromo 1,4 Benzodioxane in Materials Science

Precursor in the Synthesis of Novel Polymeric Materials

The presence of a bromine atom on the aromatic ring of 6-Bromo-1,4-benzodioxane makes it a suitable candidate as a monomer for various polymerization reactions. The reactivity of the carbon-bromine bond can be exploited to form new carbon-carbon or carbon-heteroatom bonds, which are the fundamental linkages in a polymer backbone.

One of the key potential polymerization methods for this compound is through polycondensation reactions. For instance, coupling reactions like the Ullmann coupling, which is traditionally used for the synthesis of biaryl compounds, can be adapted for polymerization. wikipedia.orgsci-hub.se In a hypothetical scenario, the self-condensation of this compound via an Ullmann-type reaction could lead to the formation of a poly(1,4-benzodioxane) structure. This type of polymer would be characterized by a backbone of directly linked benzodioxane units, potentially resulting in a rigid and thermally stable material.

Furthermore, this compound could serve as a co-monomer in the synthesis of poly(arylene ether)s. These high-performance thermoplastics are known for their excellent thermal stability and mechanical properties. researchgate.netnih.gov In a typical synthesis, a di-halo aromatic compound is reacted with a bisphenol in a nucleophilic aromatic substitution reaction. This compound, if used in conjunction with a bisphenol, could be incorporated into the polymer chain, introducing the benzodioxane moiety as a repeating unit. The properties of the resulting poly(arylene ether) could be tailored by the choice of the co-monomers and the reaction conditions.

The introduction of the 1,4-benzodioxane (B1196944) group into a polymer backbone is of interest due to the inherent properties of this heterocyclic system. The rigid and somewhat polar nature of the benzodioxane unit could influence the polymer's glass transition temperature, solubility, and thermal stability. Research on other polymers containing the 1,4-benzodioxane moiety suggests that this structural unit can impart desirable characteristics to the final material. researchgate.netresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant(s) | Potential Polymer Structure | Expected Properties |

|---|---|---|---|

| Ullmann Homocoupling | None (self-condensation) | Poly(6,6'-bi-1,4-benzodioxane) | High rigidity, thermal stability |

| Suzuki Coupling | Aromatic diboronic acid | Alternating copolymer | Tunable electronic properties |

| Sonogashira Coupling | Diethynyl aromatic compound | Poly(arylene ethynylene) | Potential for conductivity, luminescence |

| Polyether Synthesis | Bisphenol | Poly(arylene ether) | High thermal stability, good mechanical properties |

Development of Functional Coatings and Adhesives

The functional groups of this compound also suggest its potential utility in the formulation of functional coatings and adhesives. The bromine atom provides a reactive site for grafting or cross-linking, while the benzodioxane ring can contribute to the performance of the final product.

In the context of coatings, this compound could be used as an additive or co-monomer in the synthesis of the binder resin. The bromo group can act as a site for post-polymerization modification. For example, it could be used to attach specific functional molecules to the polymer chain, thereby imparting desired surface properties such as hydrophobicity, oleophobicity, or biocompatibility. Additionally, the bromine atom can be utilized in cross-linking reactions. researchgate.net Cross-linking is a crucial process in the curing of coatings, as it leads to the formation of a durable and chemically resistant network. By incorporating this compound into a polymer and then inducing cross-linking through the bromo groups, it may be possible to enhance the mechanical strength and solvent resistance of the coating. Polysilazanes, for instance, are known to form robust protective coatings, and the principles of cross-linking are central to their performance. paint.orgdtu.dk

The benzodioxane moiety itself can contribute to the properties of a coating. Its rigid structure could enhance the hardness and scratch resistance of the coating. Moreover, the polarity of the ether linkages in the benzodioxane ring might improve adhesion to certain substrates. Good adhesion is a critical requirement for any protective coating, and the chemical structure of the binder plays a significant role in achieving it. researchgate.netspecialchem.comspecialchem.com The inclusion of polar functional groups is a known strategy to enhance the adhesion of polymers. nih.govmdpi.com

In the field of adhesives, this compound could be incorporated into adhesive formulations for similar reasons. The reactive bromo- group could be used to create strong covalent bonds between the adhesive and the substrates, a principle that is employed by adhesion promoters. specialchem.comspecialchem.com This would lead to a stronger and more durable adhesive joint. The inherent properties of the benzodioxane structure could also contribute to the cohesive strength and thermal stability of the adhesive.

Table 2: Potential Roles of this compound in Coatings and Adhesives

| Application Area | Potential Function | Mechanism of Action | Anticipated Benefit |

|---|---|---|---|

| Functional Coatings | Co-monomer in binder resin | Introduction of reactive sites for cross-linking or grafting | Improved hardness, chemical resistance, and tailored surface properties |

| Functional Coatings | Additive | Surface modification of existing polymer coatings | Enhanced surface properties like hydrophobicity or biocompatibility |

| Adhesives | Component of adhesive formulation | Covalent bonding to substrates via the bromo group | Increased adhesion strength and durability |

| Adhesives | Cross-linking agent | Formation of a robust polymer network | Improved cohesive strength and thermal stability of the adhesive |

No Specific Environmental Chemistry Studies Found for this compound

A comprehensive review of available scientific literature reveals a significant gap in the environmental chemistry data for the compound this compound. Despite its use as a chemical intermediate, specific studies detailing its environmental fate, degradation pathways, and remediation are not publicly available. The following addresses the user's specified outline, highlighting the absence of targeted research for this particular compound.

Q & A

Q. What are the optimized synthetic routes for preparing 6-Bromo-1,4-benzodioxane?

A high-yield synthesis involves lithiation of this compound in THF at –78°C using n-BuLi, followed by reaction with chlorodiphenylphosphine. After quenching with H₂O₂, flash chromatography (EtOAc/Hexane 2:1) yields the product in 89% purity . Alternative methods include magnesium/bromine exchange for generating reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Standard characterization involves ¹H-NMR and ¹³C-NMR to verify substituent positions and purity. For example, in benzimidazole derivatives, NMR data (e.g., coupling constants for fluorine or bromine) and mass spectrometry (MS) are critical for confirming regiochemistry and elemental composition .

Q. What solvents and conditions are ideal for functionalizing this compound?

Dichloromethane (DCM) and THF are commonly used for electrophilic quenching and cross-coupling reactions. Low temperatures (–78°C) are essential for stabilizing lithiated intermediates, while copper acetate (10 mol%) enables N-arylation with aryllead reagents at room temperature .

Advanced Research Questions

Q. How do reaction mechanisms differ between lithium- and magnesium-mediated metallation of this compound?

Lithium/bromine exchange (<2002TL2789>) generates a nucleophilic 6-metallo intermediate, which reacts with electrophiles like DMF to form aldehydes. In contrast, magnesium/bromine exchange (<2002TL8621>) may favor Grignard-like reactivity, requiring careful control of electrophile addition timing and temperature to avoid side reactions .

Q. What strategies address contradictory data in regioselectivity during benzodioxane derivatization?

Contradictory product ratios (e.g., 3-aryl vs. 2-aryl derivatives) can arise from steric or electronic effects. For instance, AgO-mediated coupling of 6-bromo derivatives with aryl aldehydes yields a 60:40 ratio of 3-aryl/2-aryl products. Adjusting catalysts (e.g., palladium for cross-coupling) or using directing groups may improve selectivity .

Q. How can researchers resolve discrepancies in reported yields for phosphine oxide derivatives of this compound?

Yield variations (e.g., 89% in vs. lower yields in other studies) may stem from differences in reaction scales, purification methods, or moisture sensitivity. Replicating conditions with rigorous inert atmosphere control and optimizing chromatography gradients (e.g., EtOAc/Hexane ratios) can enhance reproducibility.

Q. What methodologies enable the synthesis of complex benzimidazole derivatives from this compound?

Piperidine aminocarbonylation of 6-iodo-1,4-benzodioxane (a bromine-analogous precursor) using palladium nanoparticles on a supported ionic liquid phase achieves high efficiency with minimal metal leaching. This approach is adaptable to 6-bromo derivatives by substituting iodide with bromine and optimizing catalyst loading .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atom activates the aromatic ring for electrophilic substitution but may hinder oxidative addition in palladium-catalyzed couplings. Computational studies (not directly referenced) are recommended to predict reactive sites, while experimental screening of ligands (e.g., phosphines) can mitigate steric hindrance .

Data Contradiction Analysis

Q. Why do some studies report divergent product distributions in benzodioxane functionalization?

For example, shows a 60:40 ratio of 3-aryl/2-aryl products, whereas other syntheses favor 3-aryl derivatives. These discrepancies may arise from subtle changes in substituent electronics or reaction kinetics. Researchers should perform time-course studies and DFT calculations to identify transition states governing regioselectivity .

Q. How should researchers address inconsistencies in spectroscopic data for this compound analogs?

If NMR shifts conflict with predicted values (e.g., due to solvent effects or tautomerism), use deuterated solvents for consistency and compare with literature databases. For ambiguous cases, 2D NMR (e.g., COSY, NOESY) or X-ray crystallography (where feasible) provides definitive structural confirmation .

Methodological Recommendations

- Synthetic Optimization : Screen temperature, catalyst load, and electrophile stoichiometry to maximize yields .

- Analytical Validation : Combine NMR, MS, and elemental analysis for robust characterization .

- Computational Guidance : Use DFT to predict reaction pathways and regioselectivity in complex derivatizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.